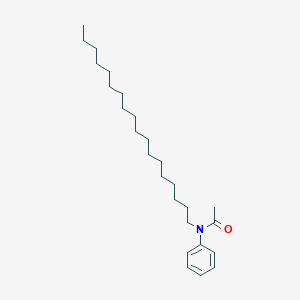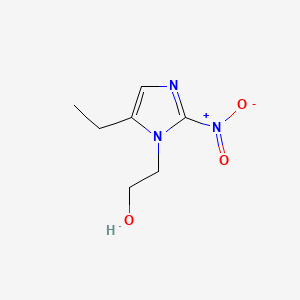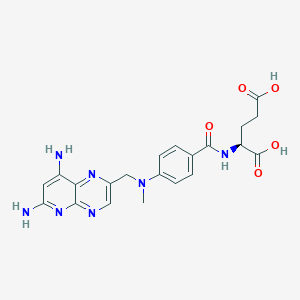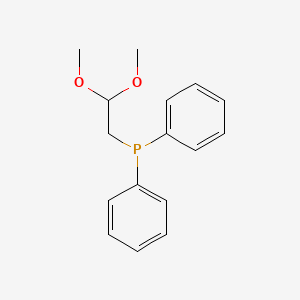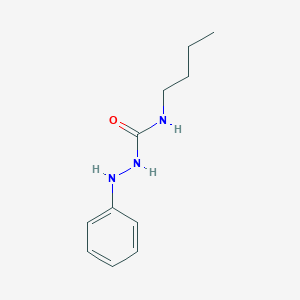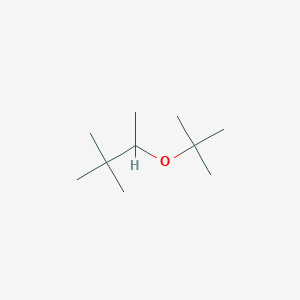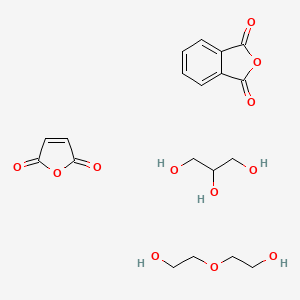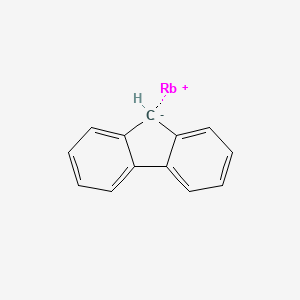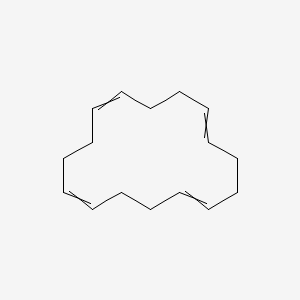
Cyclohexadeca-1,5,9,13-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexadeca-1,5,9,13-tetraene is a chemical compound with the molecular formula C16H24. It is a cyclic hydrocarbon with four double bonds, making it a tetraene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexadeca-1,5,9,13-tetraene can be synthesized through various methods. One common approach involves the cyclization of linear polyenes under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired cyclic structure .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The process may include steps such as distillation and purification to isolate the compound from by-products .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexadeca-1,5,9,13-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated cyclic hydrocarbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a metal catalyst for reduction, and halogens or other electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
Aplicaciones Científicas De Investigación
Cyclohexadeca-1,5,9,13-tetraene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cyclic tetraenes and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of cyclohexadeca-1,5,9,13-tetraene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The pathways involved depend on the specific reaction and conditions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to cyclohexadeca-1,5,9,13-tetraene include other cyclic tetraenes and polyenes with different ring sizes and degrees of unsaturation. Examples include cyclododeca-1,5,9-triene and cyclooctadeca-1,5,9,13,17-pentaene .
Uniqueness
This compound is unique due to its specific ring size and the presence of four conjugated double bonds. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
23579-21-7 |
|---|---|
Fórmula molecular |
C16H24 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
cyclohexadeca-1,5,9,13-tetraene |
InChI |
InChI=1S/C16H24/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-2,7-10,15-16H,3-6,11-14H2 |
Clave InChI |
HSXHQSIOZSTGKP-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CCCC=CCCC=CCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


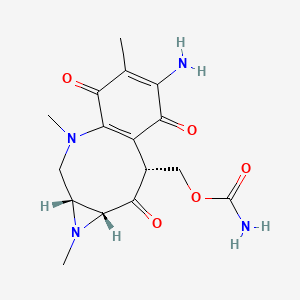
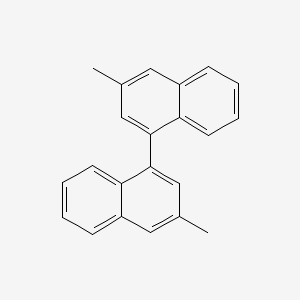
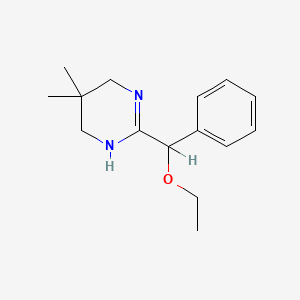
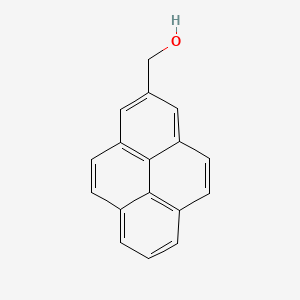
![[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14691895.png)
![2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B14691902.png)
